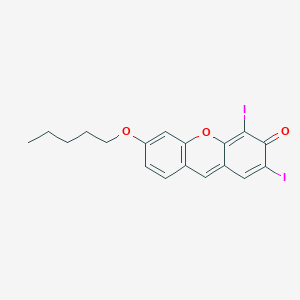
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diiodophenol and pentyloxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, solvents like dimethylformamide, and reaction temperatures around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like acetone or water, and reaction temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and reaction temperatures around 0-25°C.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized xanthene derivatives.
Reduction: Formation of reduced xanthene derivatives.
Aplicaciones Científicas De Investigación
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular structures and processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescence properties.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one involves its interaction with molecular targets through its iodine atoms and xanthene core. The compound’s fluorescence properties allow it to bind to specific cellular components, enabling visualization and analysis. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diiodo-6-(methoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(ethoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(butoxy)-3H-xanthen-3-one
Uniqueness
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one stands out due to its specific pentyloxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
404384-36-7 |
|---|---|
Fórmula molecular |
C18H16I2O3 |
Peso molecular |
534.1 g/mol |
Nombre IUPAC |
2,4-diiodo-6-pentoxyxanthen-3-one |
InChI |
InChI=1S/C18H16I2O3/c1-2-3-4-7-22-13-6-5-11-8-12-9-14(19)17(21)16(20)18(12)23-15(11)10-13/h5-6,8-10H,2-4,7H2,1H3 |
Clave InChI |
WJKPOZIXYMOSJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


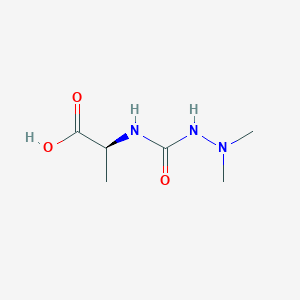
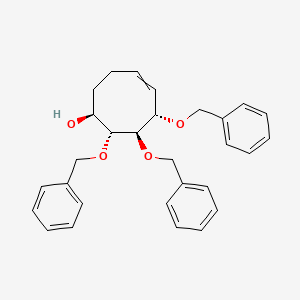
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
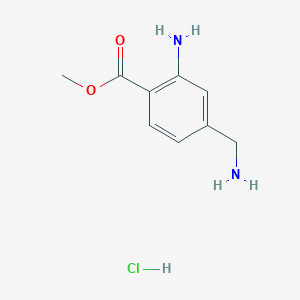

![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
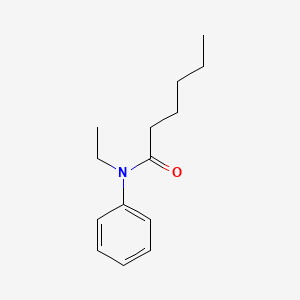
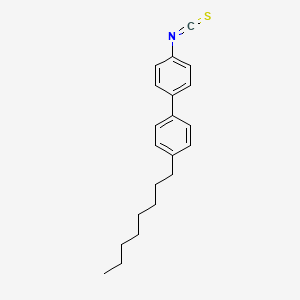
silanediol](/img/structure/B14243063.png)
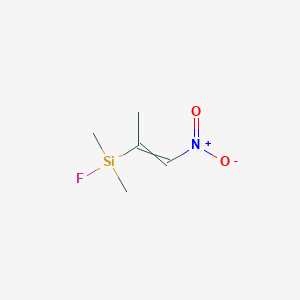
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
